molecular formula C19H12F3NO4 B2797877 N-(3,4-difluorophenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021134-82-6

N-(3,4-difluorophenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2797877
CAS No.: 1021134-82-6
M. Wt: 375.303
InChI Key: CZUOVOPLIVWVBA-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound It is characterized by the presence of fluorine atoms on both the phenyl and benzyl rings, as well as a pyran-2-carboxamide core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-dicarbonyl compound.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyran ring.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The fluorine atoms on the phenyl and benzyl rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or iodine (I2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It could be used as a tool compound to study biological pathways and mechanisms involving fluorinated aromatic compounds.

    Materials Science: The unique structural features of the compound may make it suitable for use in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide would depend on its specific application. In a medicinal context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of fluorine atoms can enhance binding affinity and selectivity through interactions like hydrogen bonding and van der Waals forces. The pyran ring and carboxamide group may also play roles in the compound’s overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-difluorophenyl)-4-oxo-4H-pyran-2-carboxamide: Lacks the fluorobenzyl group, which may affect its binding properties and overall activity.

    N-(4-fluorophenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

N-(3,4-difluorophenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is unique due to the specific arrangement of fluorine atoms and the combination of the pyran ring with the carboxamide group. This unique structure may confer distinct physicochemical properties, such as increased lipophilicity or enhanced metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3NO4/c20-12-3-1-11(2-4-12)9-26-18-10-27-17(8-16(18)24)19(25)23-13-5-6-14(21)15(22)7-13/h1-8,10H,9H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUOVOPLIVWVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=COC(=CC2=O)C(=O)NC3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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